molecular formula C11H15NO3 B13542447 Ethyl 4-(aminomethyl)-2-methoxybenzoate

Ethyl 4-(aminomethyl)-2-methoxybenzoate

Cat. No.: B13542447
M. Wt: 209.24 g/mol
InChI Key: QXOKFBCHCQTGQY-UHFFFAOYSA-N
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Description

Ethyl 4-(aminomethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, an aminomethyl group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(aminomethyl)-2-methoxybenzoate typically involves a multi-step process. One common method includes the alkylation of a suitable precursor, followed by esterification and further functional group modifications. For instance, starting from 4-hydroxybenzoic acid, the compound can be synthesized through the following steps:

    Alkylation: The hydroxyl group of 4-hydroxybenzoic acid is alkylated using an appropriate alkylating agent to introduce the methoxy group.

    Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(aminomethyl)-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential as a local anesthetic or analgesic agent.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 4-(aminomethyl)-2-methoxybenzoate exerts its effects is primarily through its interaction with biological targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

    Benzocaine: Ethyl 4-aminobenzoate, used as a local anesthetic.

    Procaine: 2-(Diethylamino)ethyl 4-aminobenzoate, another local anesthetic.

    Tetracaine: 2-(Dimethylamino)ethyl 4-(butylamino)benzoate, used in ophthalmology.

Comparison: Ethyl 4-(aminomethyl)-2-methoxybenzoate is unique due to the presence of both an aminomethyl and a methoxy group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other local anesthetics. Its structure allows for potential modifications to enhance its efficacy and reduce toxicity.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 4-(aminomethyl)-2-methoxybenzoate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)9-5-4-8(7-12)6-10(9)14-2/h4-6H,3,7,12H2,1-2H3

InChI Key

QXOKFBCHCQTGQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)CN)OC

Origin of Product

United States

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